molecular formula C6H16N2O3+2 B1211076 1,3-Diamino-4,5,6-trihydroxy-cyclohexane

1,3-Diamino-4,5,6-trihydroxy-cyclohexane

Cat. No.: B1211076
M. Wt: 164.2 g/mol
InChI Key: DTFAJAKTSMLKAT-KFJBKXNJSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diamino-4,5,6-trihydroxy-cyclohexane, commonly known as 2-deoxystreptamine (2-DOS), is a cyclohexane derivative with a unique stereochemical arrangement of functional groups: two amino groups at positions 1 and 3, and three hydroxyl groups at positions 4, 5, and 6 in an all-trans configuration . This compound serves as the central scaffold in aminoglycoside antibiotics such as neomycin B and paromomycin, where its structure enables critical interactions with bacterial ribosomal RNA, disrupting protein synthesis and conferring antibacterial activity . The stereochemistry and functional group positioning are essential for its bioactivity, as modifications to these features often reduce efficacy.

Properties

Molecular Formula

C6H16N2O3+2

Molecular Weight

164.2 g/mol

IUPAC Name

[(1S,2R,4S,5R)-5-azaniumyl-2,3,4-trihydroxycyclohexyl]azanium

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/p+2/t2-,3+,4+,5-,6?

InChI Key

DTFAJAKTSMLKAT-KFJBKXNJSA-P

SMILES

C1C(C(C(C(C1[NH3+])O)O)O)[NH3+]

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1[NH3+])O)O)O)[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])O)O)O)[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

2,3-Diamino-4,5-diarylcyclopentadienone

  • Key Differences : Smaller 5-membered ring vs. 6-membered cyclohexane; aryl and ketone groups replace hydroxyls.
  • Applications: Despite diamino groups, this compound forms iron carbonyl catalysts for hydrogenation and reductive amination (e.g., sertraline synthesis) . Unlike 2-DOS, its bioactivity is irrelevant; catalytic utility stems from ligand-metal coordination.

3D-3,5/4-Trihydroxycyclohexane-1,2-dione

  • Key Differences: Ketone groups at positions 1 and 2 replace amino groups; hydroxyls at 3,4,5 mirror 2-DOS but lack NH₂.
  • Implications: The absence of amino groups eliminates ribosomal targeting, but its hydroxyl/ketone arrangement may serve as a biochemical intermediate or chelator .

Cyclohexane-1,3-dione Derivatives

  • Key Differences: 1,3-diketone core instead of diamino-trihydroxy; variable substituents (e.g., alkyl, aryl).
  • Applications: Exhibit antibacterial activity via undefined mechanisms, possibly membrane disruption or enzyme inhibition . No RNA-binding capability due to missing NH₂.

Research Findings and Mechanistic Insights

  • 2-DOS: The 1,3-diamino and 4,5,6-trihydroxy groups form hydrogen bonds with RNA phosphates and bases in the ribosomal A-site, inducing mistranslation . Stereochemical rigidity (all-trans) is critical; epimerization reduces antibiotic potency.
  • Cyclopentadienone Derivatives: Catalytic activity in reductive amination relies on Fe(CO)₃ coordination to the diamino-cyclopentadienone ligand, enabling H₂ activation .
  • Cyclohexane-1,3-diones : Antibacterial activity correlates with electron-withdrawing substituents, enhancing membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diamino-4,5,6-trihydroxy-cyclohexane
Reactant of Route 2
1,3-Diamino-4,5,6-trihydroxy-cyclohexane

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